Product packaging for Dimethyldi(propan-2-yl)silane(Cat. No.:CAS No. 3429-53-6)

Dimethyldi(propan-2-yl)silane

Cat. No.: B14139675
CAS No.: 3429-53-6
M. Wt: 144.33 g/mol
InChI Key: QFMAXCHTUPRFOZ-UHFFFAOYSA-N
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Description

Dimethyldi(propan-2-yl)silane is a specialized organosilicon compound of significant interest in advanced materials research and organic synthesis. This dialkyl silane derivative serves as a versatile building block and precursor in the development of sophisticated siloxane-based nanomaterials and functional polymers . Its molecular structure, featuring both methyl and isopropyl substituents, enables unique reactivity and steric properties that researchers utilize to create tailored materials with specific characteristics. In materials science, this compound finds application in molecular imprinting technology, where it contributes to the creation of highly specific siloxane-based nanomaterials with predetermined molecular recognition capabilities . These advanced materials show promise for chemical separations, sensing technologies, and catalytic applications. The distinct chemistry of siloxanes derived from such precursors provides exceptional properties including flexibility, thermal stability, mechanical durability, and biocompatibility , making them valuable for developing specialized coatings, microreactors, and drug delivery systems. The compound also serves as a valuable reagent in organic synthesis, where its organosilicon functionality can participate in various transformation reactions or be incorporated into larger molecular architectures. As with all research chemicals, this compound is provided strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human consumption. Proper safety protocols including the use of personal protective equipment and adequate ventilation should always be observed when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H20Si B14139675 Dimethyldi(propan-2-yl)silane CAS No. 3429-53-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3429-53-6

Molecular Formula

C8H20Si

Molecular Weight

144.33 g/mol

IUPAC Name

dimethyl-di(propan-2-yl)silane

InChI

InChI=1S/C8H20Si/c1-7(2)9(5,6)8(3)4/h7-8H,1-6H3

InChI Key

QFMAXCHTUPRFOZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C)(C)C(C)C

Origin of Product

United States

Advanced Spectroscopic and Analytical Characterization of Dimethyldi Propan 2 Yl Silane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of Dimethyldi(propan-2-yl)silane in solution. By analyzing the magnetic environments of the ¹H, ¹³C, and ²⁹Si nuclei, a complete structural assignment can be made.

The symmetry of this compound results in a relatively simple NMR spectrum. The molecule has three distinct types of protons and three unique carbon environments.

¹H NMR: In the proton NMR spectrum, the six protons of the two equivalent methyl groups attached directly to the silicon atom are expected to appear as a singlet. The two methine (CH) protons of the isopropyl groups will be equivalent and appear as a septet due to coupling with the six methyl protons on each group. Correspondingly, the twelve protons of the four equivalent methyl groups of the isopropyl moieties will appear as a doublet, coupled to the single methine proton.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum is predicted to show three distinct signals. The carbon atoms of the two methyl groups bonded to silicon will produce a single resonance. The two methine carbons of the isopropyl groups will give rise to another signal, and the four methyl carbons of the isopropyl groups will produce a third signal.

²⁹Si NMR: As a spin-½ nucleus, ²⁹Si is NMR active, although it has a low natural abundance (4.7%) and a negative gyromagnetic ratio, which can sometimes complicate spectral acquisition. pascal-man.com For a tetraalkylsilane such as this, the ²⁹Si chemical shift is expected in a specific region of the spectrum. huji.ac.il The signal would be a singlet in a proton-decoupled spectrum.

Predicted NMR Data for this compound

NucleusEnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
¹HSi-CH~0.1Singlet (s)N/A
¹H-CH(CH₃)₂~1.0 - 1.2Septet (sept)~7
¹H-CH(CH₃)₂~0.9 - 1.0Doublet (d)~7
¹³CSi-CH₃~ -2 to 0N/AN/A
¹³C-CH(CH₃)₂~16 - 18N/AN/A
¹³C-CH(CH₃)₂~18 - 20N/AN/A
²⁹Si(CH₃)₂Si(i-Pr)₂~ +5 to +15N/AN/A

To confirm the assignments from 1D NMR and to establish the connectivity of the molecular framework, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) spin-coupling relationships. For this compound, the key expected correlation would be a cross-peak between the methine proton (septet) and the methyl protons (doublet) of the isopropyl group, confirming their adjacency. github.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to the carbons to which they are directly attached. data.gov The expected correlations would be:

The singlet from the Si-CH₃ protons to the Si-CH₃ carbon signal.

The septet from the isopropyl CH proton to the isopropyl CH carbon signal.

The doublet from the isopropyl CH₃ protons to the isopropyl CH₃ carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the molecular skeleton. data.gov Key expected long-range correlations include:

From the Si-CH₃ protons to the ²⁹Si nucleus and the isopropyl methine carbon.

From the isopropyl methine proton to the silicon-bound methyl carbons, the isopropyl methyl carbons, and the ²⁹Si nucleus.

From the isopropyl methyl protons to the isopropyl methine carbon and the ²⁹Si nucleus.

¹H, ¹³C, and ²⁹Si NMR Chemical Shifts and Spin-Coupling Patterns

Mass Spectrometry Techniques for Molecular and Fragment Ion Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

For this compound (molar mass: 144.33 g/mol ), high-resolution mass spectrometry (HRMS) would provide an exact mass measurement, confirming its elemental formula of C₈H₂₀Si.

In electron ionization mass spectrometry (EI-MS), the molecule would first form a molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 144. Tetraalkylsilanes are known to undergo characteristic fragmentation, primarily through the cleavage of silicon-carbon bonds. msu.eduyoutube.com The stability of the resulting carbocation or silyl (B83357) cation dictates the major fragmentation pathways.

The primary fragmentation event is expected to be the loss of one of the larger alkyl groups, as the secondary carbocation that could be formed is more stable.

Loss of an isopropyl group: Cleavage of a Si-C(isopropyl) bond would result in the loss of a propan-2-yl radical (•CH(CH₃)₂), with a mass of 43 Da. This would lead to a highly abundant fragment ion at m/z 101, [Si(CH₃)₂(CH(CH₃)₂)]⁺. This is often the base peak in the spectra of similar compounds.

Loss of a methyl group: Cleavage of a Si-CH₃ bond would result in the loss of a methyl radical (•CH₃), with a mass of 15 Da. This would produce a fragment ion at m/z 129, [(CH₃)Si(CH(CH₃)₂)₂]⁺.

Further fragmentation could occur from these primary ions, such as the subsequent loss of neutral alkene molecules (e.g., propene) from the remaining isopropyl group.

Predicted Major Fragments in the Mass Spectrum of this compound

m/zProposed Fragment IonProposed Neutral Loss
144[C₈H₂₀Si]⁺• (Molecular Ion)N/A
129[(CH₃)Si(C₃H₇)₂]⁺•CH₃
101[Si(CH₃)₂(C₃H₇)]⁺•C₃H₇ (isopropyl)
59[Si(CH₃)₂H]⁺•C₃H₇ and C₃H₆

Tandem Mass Spectrometry Approaches

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, a neutral and volatile compound, initial ionization is typically achieved through electron ionization (EI). The resulting molecular ion ([M]•+) is often of low intensity or absent in the spectra of tetraalkylsilanes due to the high stability of fragments formed by the loss of alkyl groups. researchgate.net

In an MS/MS experiment, the molecular ion or a prominent fragment ion would be isolated and subjected to collision-induced dissociation (CID). The fragmentation of this compound is predicted to be dominated by the cleavage of the silicon-carbon bonds, which are weaker than the carbon-carbon bonds. The primary fragmentation pathway involves the loss of one of the bulky isopropyl groups (C₃H₇), which is energetically favorable.

Common fragmentation patterns observed for branched alkanes and alkylsilanes include the loss of stable alkyl radicals. libretexts.orgmiamioh.edu The most likely fragmentation pathway for this compound ([C₈H₂₀Si]•+) would be the loss of an isopropyl radical (•CH(CH₃)₂), leading to the formation of a stable trimethylsilyl-like cation.

Table 1: Predicted Tandem MS Fragmentation of this compound

Precursor Ion (m/z) Formula Predicted Product Ion (m/z) Formula of Product Ion Neutral Loss
144.1 [C₈H₂₀Si]•+ 101.1 [C₅H₁₃Si]+ •C₃H₇ (Isopropyl radical)
144.1 [C₈H₂₀Si]•+ 129.1 [C₇H₁₇Si]+ •CH₃ (Methyl radical)

This table is based on established fragmentation principles of alkylsilanes. researchgate.netdocbrown.info

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and crystal packing. For this compound, which is a liquid at room temperature, X-ray diffraction analysis would require growing a single crystal at low temperatures.

Table 2: Predicted Crystallographic Parameters for this compound

Parameter Predicted Value/System Rationale/Reference
Crystal System Monoclinic or Orthorhombic Common for simple, non-symmetrical organic molecules.
Space Group P2₁/c or similar Common centrosymmetric space group.
Si-C (methyl) Bond Length ~1.87 Å Based on similar tetraalkylsilanes.
Si-C (isopropyl) Bond Length ~1.89 Å Slightly longer due to steric hindrance.

This table presents expected values based on crystallographic data from related organosilane structures.

Chromatographic Methods for Separation and Quantitative Analysis

Chromatographic techniques are essential for separating this compound from impurities or other components in a mixture and for its quantitative determination.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) can be adapted for the analysis of this compound. Given its non-polar nature, reversed-phase HPLC would be the method of choice. A C18 or C8 stationary phase would effectively retain the compound, while a mobile phase consisting of a mixture of organic solvents like acetonitrile (B52724) and water would be used for elution.

A significant challenge in the HPLC analysis of simple tetraalkylsilanes is detection. rsc.org These compounds lack a chromophore, rendering standard UV-Vis detection ineffective. rsc.orgosti.gov Therefore, alternative detection methods are necessary:

Refractive Index (RI) Detection: RI detectors are universal but offer limited sensitivity, making them suitable for analyzing high-concentration samples. rsc.org

Inductively Coupled Plasma (ICP) Detection: HPLC coupled with ICP-Mass Spectrometry (HPLC-ICP-MS) or ICP-Atomic Emission Spectrometry (HPLC-ICP-AES) provides highly sensitive and element-specific detection for silicon, allowing for trace-level quantification. rsc.orgosti.gov

Table 3: Exemplary HPLC Method Parameters

Parameter Condition Purpose
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm) Separation based on hydrophobicity.
Mobile Phase Acetonitrile/Water (e.g., 90:10 v/v) Elution of the non-polar analyte.
Flow Rate 1.0 mL/min Standard analytical flow rate.

Capillary Electrophoresis

Capillary electrophoresis (CE) separates species based on their charge-to-size ratio in an electric field. wikipedia.orglibretexts.org As a neutral molecule, this compound cannot be analyzed by standard Capillary Zone Electrophoresis (CZE). However, a modified technique known as Micellar Electrokinetic Chromatography (MEKC) can be employed.

In MEKC, a surfactant (such as sodium dodecyl sulfate, SDS) is added to the buffer solution at a concentration above its critical micelle concentration. libretexts.org These micelles form a pseudo-stationary phase. Neutral analytes like this compound partition between the aqueous buffer and the hydrophobic interior of the micelles. nih.gov This differential partitioning allows for the separation of neutral compounds. The separation selectivity can be tailored by changing the type and concentration of the surfactant. nih.gov

Elemental Analysis for Silicon Content Determination in Organosilicon Compounds

Determining the precise silicon content is a fundamental aspect of characterizing any organosilicon compound, serving as a confirmation of its identity and purity. Several methods are available for this purpose.

A classic and highly accurate method is gravimetric analysis . This involves the complete decomposition of the organosilicon compound to inorganic silica (B1680970) (SiO₂). researchgate.net The sample is digested using strong acids (e.g., a mixture of sulfuric and nitric acids) or peroxide fusion in a bomb calorimeter. The resulting silica is then carefully isolated, washed, dried, and weighed. The silicon content is calculated from the mass of the silica residue.

Instrumental methods offer faster analysis and higher throughput:

Inductively Coupled Plasma - Atomic Emission Spectrometry (ICP-AES) or Optical Emission Spectrometry (ICP-OES): The sample is dissolved in a suitable organic solvent and introduced into a high-temperature plasma, which atomizes and excites the silicon atoms. The intensity of the light emitted at silicon-specific wavelengths is measured and compared to standards to determine the concentration. sioc-journal.cngoogle.com

Atomic Absorption (AA) Spectrophotometry: Similar to ICP-AES, this technique measures the absorption of light by ground-state silicon atoms in a flame or graphite (B72142) furnace. sioc-journal.cn

The theoretical silicon content of this compound (C₈H₂₀Si) is calculated as follows:

Molar Mass of C₈H₂₀Si = (8 × 12.011) + (20 × 1.008) + 28.085 = 144.34 g/mol

Mass of Silicon = 28.085 g/mol

% Silicon = (28.085 / 144.34) × 100% = 19.46%

This theoretical value serves as the benchmark against which experimental results from elemental analysis are compared.

Theoretical and Computational Studies on Dimethyldi Propan 2 Yl Silane

Quantum Chemical Calculations

Quantum chemical calculations are at the forefront of theoretical investigations into Dimethyldi(propan-2-yl)silane, providing precise data on its electronic properties and bond characteristics.

Density Functional Theory (DFT) is a primary computational method used to investigate the electronic structure of this compound. These calculations help in understanding the distribution of electrons within the molecule, which is crucial for predicting its reactivity. DFT studies can model various molecular properties, including the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a key indicator of a molecule's kinetic stability.

Research has also utilized DFT to explore the reactivity of related silanes in processes like their addition to buckminsterfullerene (B74262) (C60). Although specific studies focusing solely on this compound's reactivity modeling are not extensively detailed in the provided results, the principles of DFT are broadly applied to understand how sterically hindered silanes like it would behave in similar chemical reactions.

The stability of the silicon-carbon (Si-C) bond is a fundamental aspect of organosilane chemistry. Computational analyses, often employing methods like DFT, are used to calculate the bond dissociation energy (BDE) of the Si-C bonds in molecules such as this compound. These calculations provide a quantitative measure of the energy required to break these bonds, offering insights into the molecule's thermal stability and its propensity to undergo certain reactions. The steric hindrance provided by the bulky isopropyl groups in this compound is expected to influence the Si-C bond length and strength compared to less substituted silanes.

Understanding the mechanisms of reactions involving this compound requires the modeling of transition states and the elucidation of reaction pathways. Theoretical calculations are indispensable for identifying the high-energy transition state structures that connect reactants to products. For instance, in the context of silylene addition reactions, computational methods can map out the potential energy surface, revealing the most favorable pathway for the reaction to occur. These models can elucidate whether a reaction proceeds through a concerted mechanism or a stepwise pathway involving intermediates.

Computational Analysis of Silicon-Carbon Bond Stability

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations focus on the electronic structure of a single molecule, molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. For this compound, MD simulations can be used to explore its conformational landscape. The rotation around the Si-C bonds allows the isopropyl groups to adopt various spatial arrangements, and MD can determine the relative energies and populations of these different conformers.

Furthermore, MD simulations can model the intermolecular interactions between multiple this compound molecules or with solvent molecules. These simulations help in understanding the bulk properties of the compound, such as its viscosity and diffusion coefficients, which are governed by these non-covalent interactions.

In Silico Predictions of Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can be invaluable for interpreting experimental data. For this compound, in silico methods can predict various spectroscopic parameters:

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. These predictions are based on calculating the magnetic shielding tensors for each nucleus in the molecule's optimized geometry. Comparing predicted spectra with experimental ones can help confirm the structure of the compound.

Vibrational Spectroscopy: The infrared (IR) and Raman spectra of this compound can also be simulated. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the absorption bands observed in experimental spectra to specific molecular vibrations, such as Si-C stretching or C-H bending modes.

Computational Insights into Hypervalent Silicon Species

Hypervalent silicon species, where the silicon atom is bonded to more than four other atoms, are important intermediates in many organosilicon reactions. Computational studies can provide significant insights into the formation and stability of hypervalent species derived from this compound. By modeling the interaction of the silicon center with nucleophiles, it is possible to calculate the structure and energy of five- or six-coordinate silicon intermediates. These calculations can help to understand the mechanisms of nucleophilic substitution at the silicon center, a fundamental reaction type in organosilicon chemistry. The steric bulk of the isopropyl groups in this compound would play a crucial role in the feasibility and geometry of such hypervalent species.

Advanced Applications of Dimethyldi Propan 2 Yl Silane and Its Derivatives in Scientific Research

Applications in Advanced Organic Synthesis

In the realm of organic synthesis, the strategic use of silicon-containing reagents is crucial for the efficient assembly of complex molecules. numberanalytics.com Dimethyldi(propan-2-yl)silane and other organosilanes serve as key reagents in a variety of transformations, including carbon-carbon bond formation, selective reductions, and as robust protecting groups. numberanalytics.comthermofisher.com

The formation of carbon-carbon (C-C) bonds is a cornerstone of organic chemistry, essential for building the carbon skeletons of molecules for medicinal and agrochemical applications. sigmaaldrich.comorganic-chemistry.org Organosilane reagents have become integral to these methodologies. sigmaaldrich.com While direct C-C bond formation using this compound itself is not a primary application, its derivatives, particularly unsaturated organosilanes, are valuable reagents. colab.ws For instance, a related compound, diallyldimethylsilane (B75015), contains highly reactive allyl groups that can participate in reactions to form new C-C bonds. ontosight.ai The introduction of an organosilyl group into a molecule can significantly alter its reactivity, activating it for various transformations. colab.ws The polarization of the Si-C bond, with carbon being more electronegative than silicon, imparts a nucleophilic character on the carbon atom, facilitating its use in bond-forming reactions. colab.ws

The transition-metal-catalyzed silylation of C-H bonds is a powerful strategy that installs a silyl (B83357) group, which can then be used in subsequent cross-coupling reactions to form C-C bonds, showcasing the role of silanes in the synthesis of complex molecules. nih.gov

Table 1: Examples of Organosilane Derivatives in C-C Bond Formation

Derivative Class Reaction Type Role of Silane (B1218182)
Allylsilanes Allylation Allyl group acts as a nucleophile to attack electrophiles, forming a new C-C bond.
Vinylsilanes Cross-coupling (e.g., Hiyama coupling) The vinyl group is transferred to an organic halide or triflate, catalyzed by palladium.

Organosilanes containing one or more silicon-hydrogen (Si-H) bonds are effective reducing agents in organic synthesis. researchgate.netgelest.com The Si-H bond is weakly polarized, with the hydrogen atom being hydridic in nature. gelest.comamazonaws.com This characteristic allows silanes to function as mild and selective reducing agents, often serving as safer and more manageable alternatives to traditional metal hydrides like lithium aluminum hydride or radical reagents like tri-n-butyltin hydride. researchgate.netorganic-chemistry.org

The reactivity of the silane can be tuned by altering the steric and electronic nature of the substituents on the silicon atom. researchgate.net Hindered silanes, such as the structurally similar triisopropylsilane (B1312306) (TIPS), are commonly used for their selectivity. wikipedia.org These reagents, often in combination with an acid, are excellent for the reduction of substrates that can form stable carbocation intermediates, such as alcohols, ketones, and acetals. researchgate.netamazonaws.com For example, triethylsilane is used with acid to reduce aldehydes and ketones. researchgate.net Furthermore, certain silanes have been shown to selectively reduce specific functional groups; diphenylsilane (B1312307) can reduce amides to aldehydes. gelest.com The choice of silane allows for high chemoselectivity, leaving other reducible groups like esters, halogens, and nitro groups intact under specific conditions. organic-chemistry.org

Triisopropylsilane, for instance, is also capable of acting as a reducing agent to remove certain sulfur-protecting groups from cysteine residues in peptide synthesis. nih.gov

Table 2: Selected Reductions Using Organosilanes

Substrate Reagent System Product
Aldehydes/Ketones Triethylsilane / Acid Alcohols / Ethers
Alkenes (conjugated) Triethylsilane / Acid Alkanes
Amides Diphenylsilane Aldehydes
Nitroaryls Tetramethyldisiloxane (TMDS) Anilines

In multi-step organic synthesis, the temporary masking of reactive functional groups is often necessary to prevent unwanted side reactions. organic-chemistry.org Organosilanes are among the most frequently used reagents for this purpose, particularly for protecting functional groups with active hydrogens like alcohols, amines, and thiols. researchgate.netgelest.com Silyl ethers, formed by reacting an alcohol with a silyl halide, are the most common silyl-protected functional groups.

The utility of silyl protecting groups stems from several key advantages:

Ease of Installation and Removal: They can be introduced and cleaved under mild and often high-yielding conditions. gelest.com

Tunable Stability: By varying the alkyl substituents on the silicon atom, the steric bulk and electronic properties can be modified. gelest.com This allows for fine-tuning the stability of the protecting group to withstand various reaction conditions. For example, the tert-butyldimethylsilyl (TBDMS) group is significantly more stable to acid hydrolysis than the trimethylsilyl (B98337) (TMS) group. fishersci.com

Orthogonality: Different silyl groups can be selectively removed in the presence of others, a crucial strategy in the synthesis of complex molecules with multiple protected functional groups. gelest.comjocpr.com For instance, a TBDMS ether can be cleaved under conditions that leave a more sterically hindered triisopropylsilyl (TIPS) ether intact.

This ability to selectively protect and deprotect different hydroxyl groups within the same molecule is a powerful tool for chemists. nih.gov

Table 3: Common Silyl Protecting Groups and Their Relative Stability

Protecting Group Abbreviation Common Reagent Relative Acid Stability
Trimethylsilyl TMS Trimethylsilyl chloride (TMSCl) 1 (Least Stable)
Triethylsilyl TES Triethylsilyl chloride (TESCl) ~64
tert-Butyldimethylsilyl TBDMS / TBS tert-Butyldimethylsilyl chloride (TBDMSCl) ~20,000
Triisopropylsilyl TIPS Triisopropylsilyl chloride (TIPSCl) ~700,000

Organosilanes serve not only as reagents but also as fundamental building blocks, or precursors, for constructing more complex molecular frameworks. colab.ws Their ability to be incorporated into a molecule and then facilitate further transformations makes them valuable intermediates in synthesis. cfmats.com For example, the synthesis of complex molecules can be achieved through multicomponent reactions where functionalized precursors are combined in a single step. nih.gov

A derivative, Diallyldimethylsilane, is explicitly identified as an intermediate for manufacturing various silicone compounds. cfmats.com The allyl groups can undergo a wide range of chemical reactions, including polymerization and addition reactions, making it a versatile precursor. ontosight.ai Similarly, dimethoxy-di(propan-2-yl)silane is a crucial organosilicon compound used in industrial chemistry. innospk.com Theoretical studies have also explored how organosilane precursors undergo polycondensation to form organosilica hybrids, demonstrating their role in building larger, functional systems. researchgate.net The strategic use of such precursors allows for the generation of complex molecular scaffolds from readily available substrates. rsc.org

Utility as Protecting Groups in Complex Synthesis (General Organosilanes)

Contributions to Materials Science and Engineering

The impact of this compound and its derivatives extends into materials science, where they are used to create advanced materials with tailored properties. Organosilanes are key components in the synthesis of silicon-containing polymers, which have applications as electronic materials, catalysts, and coatings. fishersci.com

This compound and its analogs play a significant role in polymer chemistry. A closely related compound, dimethoxy-di(propan-2-yl)silane, is notably used as an external donor in Ziegler-Natta catalysis for the polymerization of propene into polypropylene. innospk.com In this process, the silane enhances the isotactic index of the resulting polypropylene, which means it increases the regularity of the polymer chain's structure. innospk.com This improved uniformity leads to materials with superior mechanical properties, such as higher tensile strength and thermal stability. innospk.com

Furthermore, unsaturated derivatives like diallyldimethylsilane and divinyldimethylsilane are important monomers for creating copolymers. ontosight.ailpnu.ua The vinyl or allyl groups can undergo polymerization or polyaddition reactions. ontosight.ailpnu.ua For example, the hydrosilylation reaction between α,ω-dihydridedimethylsiloxanes and divinyl-containing silanes is a method for synthesizing cyclolinear carbosiloxane copolymers. lpnu.ua These reactions allow for the incorporation of cyclic fragments into a polymer backbone, which can alter the physical and chemical properties of the resulting material. lpnu.ua Such silane-functional polymers are used in a variety of applications, including curable coatings and adhesives. ontosight.aigoogle.com

Surface Modification and Coating Technologies

This compound and its related organosilane compounds are instrumental in the field of surface modification and the development of advanced coating technologies. Their utility stems from their bifunctional nature, allowing them to act as a bridge between inorganic substrates and organic polymer coatings. This capability is crucial for enhancing the durability, adhesion, and performance of various materials.

Organofunctional silanes are frequently employed to form a stable chemical bond between inorganic surfaces, such as glass and metal, and organic coatings. evonik.com This interaction is essential for protecting the underlying substrate from environmental factors like moisture, UV radiation, and mechanical stress. evonik.com The application of silanes can be accomplished either by incorporating them directly into the coating formulation or by using them as a primer to pretreat the substrate surface. evonik.com

A derivative, Dimethylbis(propan-2-yloxy)silane, has been identified as an organic solvent used in coatings, printing inks, and adhesives. cymitquimica.com Research has demonstrated its utility in the production of antireflection films with a low average particle diameter. cymitquimica.com Furthermore, this compound can function as an acid catalyst in UV radiation polymerization and as a patterning agent for creating thin films of magnesium. cymitquimica.com

The general mechanism for surface modification involves the hydrolysis of the alkoxy groups (in this case, propan-2-yloxy groups) of the silane to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic substrates, forming a durable covalent bond (Si-O-Substrate). The organic functionalities attached to the silicon atom can then interact or co-react with the organic coating matrix, ensuring strong adhesion.

The effectiveness of silane treatment is evident in various applications. For instance, in the context of abrasive grains, a combination of relatively hydrophobic and hydrophilic silane components can be used to form a surface-modifying mixture. google.com Solvents like isopropyl alcohol are suitable for creating the silane solution for such applications. google.com

Nanotechnology and Advanced Nanomaterials Development

The application of organosilanes, including derivatives of this compound, is expanding into the realm of nanotechnology and the creation of sophisticated nanomaterials. Their ability to functionalize surfaces at the nanoscale and to act as precursors for nanostructured materials is of significant interest.

One area of application is in the development of luminescent nanocrystals. Research has focused on creating uniformly dispersed luminescent nanocrystal/siloxane composite resins through in-situ sol-gel condensation reactions. sigmaaldrich.com These composites have demonstrated high performance and stability, making them suitable for optical devices and color-converting films. sigmaaldrich.com

Furthermore, organosilanes play a role in the synthesis and stabilization of conjugated polymer nanoparticles (CPNs). These nanoparticles are highly fluorescent and possess remarkable stability and photostability, which makes them advantageous for a variety of applications, including in vitro diagnostics and advanced imaging techniques. sigmaaldrich.com The surface chemistry of these nanoparticles can be tailored using organosilane derivatives to enhance their compatibility and functionality within biological or material systems.

In the biomedical field, mesoporous silica (B1680970) nanoparticles (MSNs) are being developed for drug delivery and other applications. The surface modification of these nanoparticles with silanes is a critical step in controlling their properties and ensuring their stability. For instance, modifications with different silanes can affect the stability of hybrid bilayer protocells formed from MSNs and lipids. google.com

Precursors for Inorganic Materials Synthesis (e.g., Ceramics, Zeolites)

Organosilanes, particularly dialkoxy silanes like this compound, serve as valuable precursors in the synthesis of advanced inorganic materials such as ceramics. The sol-gel process is a common method where these precursors are used to create materials with tailored properties.

Lightweight, high-temperature ceramic insulation has been developed by pyrolyzing a siloxane gel. nasa.gov This gel is derived from the reaction of at least one organo dialkoxy silane and at least one tetralkoxy silane in a liquid medium with an acid or base catalyst. nasa.govnasa.gov The resulting siloxane ceramic precursor is then pyrolyzed in an inert atmosphere at temperatures ranging from 900°C to 1500°C to form a porous and uniform ceramic tile composed of silicon, carbon, and oxygen. nasa.govnasa.gov These ceramic materials exhibit resistance to oxidation at temperatures as high as 1700°C, making them suitable for applications such as thermal protection systems for spacecraft. nasa.govnasa.gov

The properties of the final ceramic material can be tuned by the choice of the organosilane precursors. The organic groups attached to the silicon atom in the precursor influence the carbon content and the microstructure of the final ceramic product.

Composites and Adhesion Promotion

In the field of composite materials, organosilanes function as crucial coupling agents that enhance the adhesion between inorganic fillers and organic polymer matrices. This improved interfacial bonding is essential for transferring stress from the polymer matrix to the filler, thereby improving the mechanical properties of the composite material.

Silane coupling agents create a durable, water-resistant, and chemical-resistant bond between the filler and the resin. specialchem.com This leads to several benefits, including enhanced mechanical and electrical properties, reduced shrinkage, and increased weather resistance. specialchem.com The use of silanes can also permit higher filler loadings and offer processing advantages such as improved dispersion and better flow characteristics during mixing and molding. specialchem.com

The general structure of a bifunctional silane for adhesion promotion is L-(CH₂)k-Si-(OR)₃, where 'L' is an organofunctional group, (CH₂)k is a spacer, and OR is a hydrolyzable alkoxy group. researchgate.net In the case of this compound, the propan-2-yloxy groups would be the hydrolyzable entities.

Research on model composites has shown that the concentration of the silane coupling agent, such as 3-methacryloxypropyltrimethoxysilane (MPTS), affects the physicochemical properties. ohi-s.com For instance, treating nano-sized silica fillers with at least 2 wt.% of the silane can produce a material that is more resistant to degradation in both its bulk and surface properties. ohi-s.com

The table below summarizes the effect of silane concentration on the properties of a model composite.

Silane Concentration (wt.%)Impact on Water SorptionImpact on Surface Gloss After Brushing
0 (Control)Higher than silanized groupsSignificant change
≥ 2Lower, more resistant materialNo significant change

Catalytic Roles of Organosilane Compounds

Catalysts and Ligands in Transition Metal-Mediated Catalysis

Organosilane compounds have emerged as significant players in the realm of transition metal-mediated catalysis, serving both as ligands to modulate the activity and selectivity of metal centers and, in some cases, as part of the catalytic species itself. ontosight.ai Their low toxicity, high chemical stability, and low molecular weight make them attractive alternatives to other organometallic reagents in cross-coupling reactions. sigmaaldrich.comsigmaaldrich.com

In palladium-catalyzed cross-coupling reactions, organosilanes act as nucleophilic partners with organic halides. sigmaaldrich.comsigmaaldrich.com These reactions, which are alternatives to Stille and Suzuki couplings, often require a nucleophilic promoter to achieve high yields. sigmaaldrich.comsigmaaldrich.com Silanols, which can be derived from the hydrolysis of alkoxysilanes, are effective in these coupling reactions. sigmaaldrich.com

Organosilanes also function as ligands for transition metals, influencing the efficiency and selectivity of catalytic reactions. ontosight.ai For instance, chiral silanol ligands have been developed for enantioselective copper-catalyzed N-H insertion reactions, leading to the synthesis of unnatural amino acid derivatives with high selectivity. rsc.org DFT calculations and X-ray structure analyses have supported the formation of an H-bond stabilized silanol-chelating copper carbenoid complex in these reactions. rsc.org

Furthermore, silylenes, which are divalent silicon(II) compounds, can act as potent σ-donor ligands in transition metal complexes. rsc.org These silylene-metal complexes have shown effectiveness as catalysts in a variety of transformations, including hydroboration, hydrosilylation, and hydrogenation. rsc.org The electronic properties of the silylene ligand can be fine-tuned to modulate the catalytic activity of the metal center. rsc.org

The table below presents examples of transition metal-catalyzed reactions involving organosilanes.

Catalytic SystemReaction TypeRole of Organosilane
Palladium CatalystCross-CouplingNucleophilic Partner
Copper Catalyst with Chiral Silanol LigandEnantioselective N-H InsertionLigand
Rhodium Catalyst with Pyridine Oxazoline LigandsAsymmetric HydrosilylationReductant
Zirconocene/Titanocene CatalystsDehydrogenative Silane CouplingReactant for Surface Functionalization

Organocatalysis and Photocatalysis Applications

Beyond transition metal catalysis, organosilanes are finding increasing use in the fields of organocatalysis and photocatalysis. These areas represent more sustainable and "green" approaches to chemical synthesis.

In photocatalysis, organosilanes can act as electron donors. researchgate.net Upon photoinduced single-electron transfer, they can generate highly active radical species. researchgate.net This process has been harnessed in photoredox catalyzed asymmetric organic synthesis. For example, visible light-mediated photocatalysis can initiate the generation of silyl radicals from organosilanes, which can then participate in subsequent coupling or addition reactions. researchgate.netsioc-journal.cn A highly active and selective photocatalytic method for the oxidation of organosilanes to silanols has been developed using plasmonic Au-TiO₂ as a photocatalyst. acs.org This method works under mild conditions and is applicable to a broad scope of hydrosilanes. acs.org

In the domain of organocatalysis, which utilizes small organic molecules as catalysts, organosilanes have been employed in asymmetric synthesis. For instance, strong and confined Brønsted acids have been used to catalyze the enantioselective cyclization of bis(methallyl)silanes, yielding enantioenriched Si-stereogenic silacycles with high enantioselectivity. nih.gov Furthermore, a dynamic kinetic asymmetric transformation (DYKAT) of racemic allyl silanes has been achieved using confined imidodiphosphorimidate (IDPi) catalysts, providing access to Si-stereogenic silyl ethers. acs.org

The following table highlights some applications of organosilanes in organocatalysis and photocatalysis.

Catalytic FieldApplicationRole of Organosilane
PhotocatalysisAsymmetric Radical ReactionsElectron Donor/Radical Precursor
PhotocatalysisOxidation to SilanolsSubstrate
OrganocatalysisEnantioselective CyclizationSubstrate
OrganocatalysisDynamic Kinetic Asymmetric TransformationSubstrate

Emerging Applications in Environmental Technologies

Scientific investigation into the direct applications of this compound for environmental technologies is in its nascent stages, with limited specific research currently available in the public domain concerning its use in fields like water purification or soil remediation. However, the broader family of organosilanes, to which this compound belongs, is the subject of substantial research for a variety of environmental applications. These compounds are valued for their capacity to modify surfaces, thereby creating materials with properties advantageous for environmental protection and cleanup efforts.

A significant area of research for organosilanes is the development of hydrophobic coatings. drewno-wood.plgoettingen-research-online.de When applied to various substrates, these coatings can facilitate oil-water separation, a critical process for addressing oil spills. The underlying principle involves creating a surface that repels water but attracts oil, enabling the selective removal of hydrocarbons from aqueous environments.

In the realm of geotechnical engineering, certain organosilane formulations have been examined for their potential in soil stabilization. google.com Such applications seek to enhance the mechanical strength of unstable soils, which is vital for preventing erosion and managing land in ecologically sensitive regions. Patented formulations have included various silanes, such as tetraethoxy silane and propyl trimethoxy silane, often in combination with metal alkyls, which react in situ with soil moisture to form a binding matrix. google.com

Moreover, there is a growing focus on creating environmentally benign protective coatings, and organosilicon compounds are considered promising candidates due to their low toxicity and ability to impart hydrophobicity. drewno-wood.pl This could lead to a reduction in the use of more hazardous conventional coating materials.

While direct research on this compound for these specific environmental applications is not yet widely documented, its chemical structure as an organosilane suggests it may have potential in similar roles. Further dedicated research is necessary to ascertain its effectiveness and viability for these emerging environmental technologies.

Research on Organosilane-Modified Biomaterials (e.g., Wood)

The modification of biomaterials, with a particular focus on wood, using organosilanes is a thoroughly investigated field aimed at augmenting the inherent properties of the material. Organosilanes are employed to enhance durability, increase water repellency, and improve resistance to environmental degradation, thereby extending the lifespan of wood-based products. bioresources.comncsu.edu The hydroxyl groups present in the cellulosic and hemicellulosic components of wood serve as reactive sites for organosilanes, allowing for the formation of covalent bonds and the creation of a modified wood surface with superior characteristics. bioresources.comnih.gov

The principal objective of treating wood with organosilanes is to confer hydrophobicity. goettingen-research-online.deresearchgate.net Unmodified wood has a tendency to absorb moisture, which leads to dimensional instability, such as swelling and shrinking, and fosters an environment conducive to fungal decay and insect infestation. bioresources.comncsu.edu By generating a water-repellent surface, organosilane treatments can substantially alleviate these problems.

Extensive research has demonstrated the efficacy of various organosilanes in wood modification. For example, a straightforward one-step immersion of wood in a composite solution of hexadecyltrimethoxysilane (B103170) and methyltrimethoxysilane (B3422404) (MTMS) has been shown to produce a superhydrophobic surface, characterized by a water contact angle exceeding 150°. nih.gov This treatment has also exhibited notable durability against both mechanical and chemical forms of damage. nih.gov Other research has concentrated on the use of silanes such as methyltrimethoxysilane (MTMOS), aminoethylaminopropyltrimethoxysilane (AEAPTMOS), and glycidoxypropyltrimethoxysilane (GPTMOS) to enhance the performance of protective coatings for wood. drewno-wood.plresearchgate.net

The effectiveness of these treatments is commonly assessed by measuring the water contact angle and monitoring changes after subjecting the treated wood to accelerated weathering tests. A higher contact angle is indicative of greater hydrophobicity.

Below is a table summarizing the water contact angles of wood treated with various organosilane formulations based on published research.

Table 1: Water Contact Angles of Wood Treated with Different Organosilane Formulations

TreatmentInitial Contact Angle (°)Reference
Untreated PineHydrophilic nih.gov
Pine treated with Hexadecyltrimethoxysilane and MTMS>150 nih.gov
Pine with alkyd emulsion and 5% MTMOS~82 researchgate.net
Birch wood treated with KH570, KH151, and KH560Improved adhesion, specific angle not provided researchgate.net

Furthermore, the combination of silane treatments with other modification techniques, such as thermal modification, can result in even more significant improvements in biological resistance. ncsu.edu The initial thermal treatment reduces the moisture content and enhances decay resistance, and the subsequent application of silane further bolsters these properties. ncsu.edu

The following table outlines the performance of wood modified with various organosilanes as reported in the scientific literature.

Table 2: Performance of Organosilane-Modified Wood

Wood TypeOrganosilane TreatmentKey FindingsReference
Pine, Balsa, BasswoodHexadecyltrimethoxysilane and MethyltrimethoxysilaneResulted in a superhydrophobic surface that was durable against mechanical and chemical damage. nih.gov
Scots PineThree different organosilanesLed to enhanced water resistance and durability. ncsu.edu
PineMTMOS, AEAPTMOS, GPTMOS in protective coatingsShowed improved hydrophobicity and photostability. drewno-wood.plresearchgate.net
BirchKH570, KH151, KH560Resulted in improved adhesion of UV-curable ink. researchgate.net

Research in this domain is continually advancing, with a strong emphasis on the development of more effective and environmentally sustainable treatment methodologies. Future research is expected to focus on elucidating novel modification mechanisms and conducting long-term performance assessments, as well as evaluating the environmental impact of these innovative treatments. bioresources.com

Future Research Directions and Perspectives

Innovations in Sustainable and Green Synthesis Methodologies for Organosilanes

The future of organosilane synthesis is increasingly focused on green chemistry principles to minimize environmental impact. A significant trend is the move away from traditional multi-stage, energy-intensive methods, such as the Müller–Rochow direct process, which, despite its industrial importance for producing about 90% of silicone monomers, requires high temperatures. mdpi.com

Future innovations are centered on several key areas:

Renewable Feedstocks: There is a growing interest in using biomass and agricultural waste, such as rice husk, as a silica (B1680970) source for producing organosilane precursors. rsc.org This approach addresses environmental concerns by utilizing abundant, low-cost resources. rsc.orgresearchgate.net

Catalytic Efficiency: Research is aimed at developing methods that are more energy- and time-efficient. torontomu.ca This includes microwave-assisted synthesis, which can reduce reaction times and allow for solvent-free conditions for reactions like O-silylation. mdpi.com

Atom Economy: Methodologies like dehydrogenative cross-coupling are being explored as they produce hydrogen gas as the only byproduct, representing a highly effective and environmentally friendly synthesis route. dntb.gov.ua

Safer Reagents: The use of organosilanes is considered attractive from a green chemistry perspective because silicon is abundant, and the compounds are often more stable and safer to handle than many traditional organic reagents. torontomu.ca Future work will continue to design silanes that can catalytically enable reactions, further improving their green credentials. torontomu.ca

Eco-Friendly Processes: The sol-gel process is highlighted as a low-temperature, flexible method for creating inorganic-organic hybrid materials, offering precise control over the final product's properties by adjusting reaction parameters. rsc.org The development of biodegradable organosilane compounds and closed-loop systems to recycle byproducts are also key strategies to reduce environmental persistence and toxicity. dakenchem.com

Development of Novel Catalytic Systems Exploiting Unique Organosilane Reactivity

Hydrosilylation, the addition of a Si-H bond across a double or triple bond, is a cornerstone of organosilane chemistry. While platinum-based catalysts like Karstedt's catalyst have been the industrial benchmark, their high cost and the difficulty in recovering them from viscous products drive the search for alternatives. aiche.org Homogeneous platinum catalysts can account for up to 30% of the final product cost. aiche.org

Future research is focused on developing more efficient, selective, and cost-effective catalytic systems:

Earth-Abundant Metal Catalysts: Significant progress is being made in using catalysts based on earth-abundant and less expensive metals such as cobalt, nickel, iron, and manganese. researchgate.net

Cobalt: Cobalt nanoparticles have demonstrated high activity and selectivity for the hydrosilylation of alkenes at low temperatures (30 °C), providing exclusively the anti-Markovnikov product. acs.org Cobalt POCOP pincer complexes have also been used for the hydrosilylation of aldehydes and ketones. researchgate.net

Nickel: Nickel-based systems, including (salicylaldiminato)methylnickel complexes and commercially available Ni(II) salts, efficiently catalyze alkene hydrosilylation under ambient conditions. nih.gov

Heterogeneous and Recoverable Catalysts: To overcome the challenge of catalyst recovery, research is moving towards heterogeneous catalysts. aiche.org By immobilizing the catalyst on a support, it can be easily separated from the product stream, allowing for catalyst recycling and reducing contamination of the final product. aiche.org

Latent Catalysts: The development of latent catalysts, which can be activated under specific conditions (e.g., heat or light), offers better control over the reaction. acs.org This is crucial for industrial applications where premature curing can be an issue.

Enhanced Selectivity and Efficiency: New catalyst systems are being designed to improve selectivity and turnover frequencies (TOF). For example, certain cobalt nanoparticle systems have shown high turnover numbers and frequencies in alkene hydrosilylation. acs.org Similarly, novel rhodium-based catalysts have shown excellent enantioselectivity in the asymmetric hydrosilylation of ketones. acs.org

Catalyst TypeMetalKey AdvantagesResearch Focus
Homogeneous Cobalt, Nickel, Manganese, RhodiumHigh activity, mild reaction conditions, high selectivity. researchgate.netacs.orgnih.govDeveloping non-precious metal alternatives to platinum, improving enantioselectivity. researchgate.netacs.org
Heterogeneous Platinum, CobaltCatalyst recoverability, reduced product contamination, cost-effectiveness. aiche.orgacs.orgImmobilization on supports, maintaining high activity and selectivity. aiche.org
Latent PlatinumControllable activity, improved shelf life of products. acs.orgDesigning new triggers for activation (e.g., light, specific chemicals). acs.org

Exploration of New Reactivity Modes and Silicon Activation Strategies

Beyond traditional reactions, researchers are exploring novel ways to activate and functionalize organosilanes. The inherent stability of Si-H and Si-C bonds presents a challenge, but new catalytic methods are enabling their selective cleavage and transformation.

Key areas of future exploration include:

C–H and Si–H Bond Activation: Transition-metal-catalyzed C–H bond silylation is a powerful tool for directly introducing silicon into organic molecules. wiley.com Concurrently, new strategies for activating the relatively inert Si–H bond are being developed. chinesechemsoc.org Transition metal-catalyzed coupling of hydrosilanes with various hydrocarbons is a primary strategy for assembling cyclic silicon-containing molecules (silacycles). nih.gov

Si–C Bond Activation: The cleavage of the robust Si–C bond, particularly in unstrained systems, is a growing area of research. researchgate.net Palladium-catalyzed reactions have been developed that activate Si–C(sp³) bonds, allowing for the synthesis of diverse spirosilacycles. researchgate.net This strategy is particularly useful for creating chiral organosilicon compounds by transforming silacyclobutanes. chinesechemsoc.org

Photocatalysis and Electrocatalysis: Light and electricity are being used as "reagents" to drive organosilane transformations under mild conditions. Electrophotocatalysis, combining electrooxidation and photoinduction, has been used for Si-H bond homolysis to generate silyl (B83357) radicals selectively. chinesechemsoc.org This approach avoids the harsh conditions of classical methods that use stoichiometric peroxides. chinesechemsoc.org

Lewis Base/Acid Catalysis: Lewis bases can be used to activate silicon Lewis acids, enabling new types of cross-coupling reactions. wiley.com For instance, Lewis basic salts like cesium fluoride (B91410) can promote the direct coupling of organosilanes with aromatic electrophiles, offering a practical alternative to transition-metal catalysis. nih.gov

Protodesilylation: Additive-free, base-catalyzed methods for cleaving C-Si bonds offer a convenient and general alternative to systems that require strong acids or excess bases. researchgate.net

Integration of Organosilanes in Next-Generation Functional Materials

The unique properties of organosilanes make them ideal building blocks for a wide range of advanced materials. Their ability to bridge organic and inorganic components allows for the creation of hybrid materials with tailored functionalities. rsc.org

Future research directions include:

Periodic Mesoporous Organosilicas (PMOs): PMOs are created from bridged organosilane precursors and feature large surface areas and well-defined nanoporous structures. rsc.orgrsc.org Future work will focus on introducing functional organic units (e.g., fluorescent or electroactive species) into the PMO framework to develop novel sensors, charge-transporting materials, and solid-state catalysts. rsc.orgrsc.orgcapes.gov.br

Organic Electronics and Photonics: The incorporation of silicon into π-conjugated organic molecules gives rise to unique electronic and photophysical properties. rsc.org These organosilicon materials are being explored for applications in organic electronics, such as organic field-effect transistors (OFETs) and solar cells. rsc.orgresearchgate.net Self-assembled monolayers (SAMs) of organosilanes can dramatically increase the surface conductivity of organic semiconductors, opening avenues for sensing applications. arxiv.orgarxiv.org

Functional Nanocomposites: Organosilanes are used as coupling agents to improve the interface between polymer matrices and inorganic nanofillers. mdpi.com This is critical for developing next-generation energy harvesting systems, flexible electronics, and self-powered wearable devices. mdpi.com

Coatings and Surface Modification: Organosilanes are essential for creating high-performance coatings that provide corrosion protection, weather resistance, and enhanced adhesion. dakenchem.comzmsilane.commystrikingly.com Future research will focus on designing advanced organosilane-based primers as environmentally friendly alternatives to chrome-based systems.

Advanced Computational Chemistry for Predictive Design and Mechanistic Understanding

Computational chemistry is becoming an indispensable tool in organosilane research. It provides deep insights into reaction mechanisms and allows for the predictive design of new molecules and materials with desired properties.

Future perspectives in this area involve:

Mechanistic Elucidation: Density Functional Theory (DFT) calculations are increasingly used to support experimental findings and to understand complex reaction pathways. For example, DFT studies have helped to elucidate the mechanism of nickel-catalyzed hydrosilylation, which involves Si-H bond cleavage and Si-C bond formation assisted by the catalyst's ligands. nih.gov

Predictive Design: As computational models become more accurate, they will be used to predict the electronic, optical, and physical properties of new organosilane-based materials before they are synthesized. This will accelerate the discovery of next-generation materials for electronics, catalysis, and biomedical applications.

Catalyst Optimization: Computational screening can be employed to rapidly evaluate potential catalyst structures, identifying promising candidates for synthesis and testing. This can significantly shorten the development cycle for new, more efficient catalytic systems for organosilane transformations.

Continued Research into Eco-friendly and Sustainable Applications of Organosilanes

The drive for sustainability is a major force shaping the future of organosilane applications. Research is focused not only on green synthesis but also on creating products that contribute to a circular economy and reduce environmental impact throughout their lifecycle. google.com

Key areas for future research include:

Degradable Polymers: Poly(silyl ether)s (PSEs) are a class of silicon-based polymers that are hydrolytically degradable, breaking down into relatively non-toxic products. bohrium.commdpi.com This makes them promising for applications such as drug delivery systems and degradable thermosets. bohrium.commdpi.com Future research will focus on incorporating bio-based monomers into PSEs and exploring their chemical recycling. researchgate.netmdpi.com

Improving Material Durability: Organosilanes are used to enhance the performance and lifespan of materials in various sectors, including construction and automotive. zmsilane.commystrikingly.com By improving adhesion and providing protection against moisture and corrosion, they reduce the need for frequent replacement and repair, thereby minimizing waste and resource consumption. zmsilane.com

Reducing Hazardous Substances: Organosilanes are being developed as alternatives to more hazardous chemicals. For example, they are used to create low-VOC (volatile organic compound) coatings and to replace harmful solvents in adhesive formulations. google.com Research into organosilane-modified wood aims to improve its durability and resistance without the use of toxic preservatives. bioresources.comncsu.eduscilit.com

Application AreaSustainable AdvantageFuture Research Focus
Polymers Creation of hydrolytically degradable poly(silyl ether)s (PSEs). bohrium.commdpi.comSynthesis from renewable resources, chemical recycling. researchgate.net
Coatings & Adhesives Formulation of low-VOC products, replacement of heavy metals. google.comEnhancing durability to extend material lifespan. zmsilane.com
Material Modification Improving properties of natural materials like wood to reduce waste. bioresources.comDeveloping strategies to control pollution from biomaterial-based silanes. ncsu.edu

Elucidation of Complex Biological Interactions and Analytical Advances (General Organosilanes)

The interface between organosilanes and biological systems is a rapidly emerging research frontier. The unique properties of organosilanes are being harnessed for a variety of biomedical and bioanalytical applications.

Future research will likely concentrate on:

Biosensors and Diagnostics: Organosilanes are used to create stable anchoring layers for immobilizing biomolecules (e.g., enzymes, antibodies) onto sensor surfaces. researchgate.net Future work will aim to refine these surfaces to ensure that the immobilized biomolecules retain their conformation and activity, leading to more sensitive and reliable biosensors. researchgate.net

Drug Delivery and Biomaterials: The biocompatibility and degradability of certain organosilanes make them suitable for biomedical applications. acs.org Silanization is a key technique for preparing hybrid biohydrogels. acs.org However, understanding the interactions between organosilanes and biopolymers like fibrinogen is crucial for designing effective and safe biomaterials. acs.org Research has shown that some organosilanes can either promote or inhibit cell proliferation, highlighting the need for careful design. acs.org

Structural Probes: The unique spectroscopic properties of silicon can be exploited. For example, the chemical shift of protons attached to silicon is distinct from those in proteins, allowing organosilanes to be used as structural probes to map drug binding sites in proteins, such as the influenza A virus M2 proton channel. nih.gov This provides a powerful tool for drug discovery.

Understanding Bio-Interactions: A deeper understanding of how organosilane-functionalized nanoparticles interact with biological environments is needed. Studies have shown that while some modified nanoparticles can resist the adsorption of single proteins, their interaction with complex media like blood serum can lead to instability, indicating that surface charge neutrality alone is not sufficient for "stealth" properties. nih.gov Further research is essential to design nanoparticles that remain stable and non-toxic in clinical applications. nih.govresearchgate.net

Q & A

Q. What are the optimal synthetic routes for Dimethyldi(propan-2-yl)silane, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via hydrosilylation or alkylation of chlorosilanes. For example, reactions involving diisopropylchlorosilane with Grignard reagents or organozinc compounds under inert atmospheres (e.g., nitrogen) are common. Solvent choice (e.g., THF or ethers), temperature control (0–25°C), and stoichiometric ratios (e.g., 1:1.2 silane-to-nucleophile) are critical for minimizing side reactions like over-alkylation . Purification via fractional distillation or column chromatography is recommended to achieve >95% purity.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral markers should researchers prioritize?

Nuclear Magnetic Resonance (NMR) spectroscopy is essential:

  • ¹H NMR : Methyl groups on silicon appear as doublets (δ 0.1–0.5 ppm) due to coupling with adjacent isopropyl protons.
  • ²⁹Si NMR : A singlet near δ 10–20 ppm confirms the silicon environment.
  • FT-IR : Si–C stretching vibrations (~750–800 cm⁻¹) and Si–H bonds (~2100–2200 cm⁻¹, if present) are critical markers . Mass spectrometry (EI-MS) with molecular ion peaks at m/z corresponding to the molecular weight (e.g., 158.34 g/mol for C₈H₂₀Si) further validates structural integrity.

Q. How does the steric bulk of the isopropyl groups in this compound affect its reactivity in cross-coupling reactions?

The isopropyl substituents create significant steric hindrance, slowing nucleophilic attack at the silicon center. This property makes the compound less reactive toward strong nucleophiles (e.g., alkoxides) but stabilizes it in catalytic systems requiring slow, controlled release of silicon intermediates. Comparative studies with less hindered analogs (e.g., dimethylmethylsilane) show reduced reaction rates by ~40–60% in Pd-catalyzed couplings .

Advanced Research Questions

Q. What experimental strategies can resolve discrepancies in thermodynamic data (e.g., critical constants) for this compound?

Historical inconsistencies in critical temperature (T_c) and pressure (P_c) arise from outdated measurement techniques (e.g., early 20th-century methods using impure samples). Modern approaches include:

  • High-precision manometry : For P_c determination under controlled purity (>99.9%).
  • Differential Scanning Calorimetry (DSC) : To measure T_c with <1% error margins. Cross-validation with computational methods (e.g., molecular dynamics simulations using Lennard-Jones parameters) is advised to reconcile empirical and theoretical data .

Q. How can this compound be integrated into hybrid silane primers to enhance adhesion on zirconia or silica surfaces?

The compound’s hydrophobicity and low surface energy make it suitable for surface modification. Experimental protocols involve:

  • Primer formulation : Mixing 1–2 vol.% this compound with cross-linkers (e.g., BTSE) in ethanol-water solutions (pH 4.1–4.5).
  • Hydrolysis activation : Stirring for 12–24 hours to generate reactive Si–OH groups.
  • Application : Brush-coating on grit-blasted surfaces, followed by 30-second drying. This improves bond strength by ~30% compared to non-silanized controls .

Q. What role does this compound play in computational models of silicon-containing intermediates, and how do its electronic properties influence reaction pathways?

Density Functional Theory (DFT) studies highlight the compound’s low electrophilicity (Mulliken charge on Si: +0.25) and high steric protection (cone angle: ~150°). These features favor β-hydride elimination in catalytic cycles, reducing byproduct formation in Heck reactions. Comparative simulations with trimethylsilane show a 20% increase in activation energy for undesired pathways .

Methodological Considerations

Q. How should researchers design experiments to assess the thermal stability of this compound under high-temperature processing conditions?

  • Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under nitrogen to detect decomposition onset (typically ~250°C).
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identify volatile byproducts (e.g., propene, siloxanes) formed above 200°C.
  • Kinetic modeling : Use Arrhenius plots to predict degradation rates in industrial environments (e.g., semiconductor fabrication) .

Q. What statistical frameworks are recommended for analyzing contradictory data on silane reactivity in heterogeneous catalysis?

  • Multivariate Analysis (MVA) : To isolate variables (e.g., solvent polarity, catalyst loading) causing discrepancies.
  • Bayesian Inference : Quantify uncertainty in kinetic parameters (e.g., k values for Si–C bond cleavage).
  • Error-weighted regression : Adjust for instrumental noise in spectroscopic datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.